N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide
Description
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a chloro substituent at position 8, a ketone group at position 11, and a butyramide moiety at position 2. The dibenzo[b,f][1,4]oxazepine core comprises a seven-membered heterocyclic ring fused with two benzene rings, featuring an oxygen atom in the oxazepine ring. This compound is structurally analogous to antipsychotic and antimalarial agents but differs in substituent patterns and functional groups, which influence its pharmacological profile .
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-2-3-16(21)19-11-5-7-14-12(9-11)17(22)20-13-8-10(18)4-6-15(13)23-14/h4-9H,2-3H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOQPOIFHAGKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
In a representative procedure, 2-amino-4-chlorophenol is reacted with α-chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via initial N-acylation of the amine group, followed by intramolecular nucleophilic attack of the phenolic oxygen on the adjacent carbonyl carbon. This step induces cyclization, forming the 1,4-oxazepine ring. Subsequent hydrolysis of the intermediate yields the 11-oxo moiety.
The chloro substituent at position 8 is introduced either by starting with a pre-chlorinated o-aminophenol or through electrophilic chlorination post-cyclization. However, regioselectivity challenges arise during chlorination, necessitating careful control of reaction parameters such as temperature (−10°C to 0°C) and stoichiometry.
Optimization of Reaction Conditions
Key variables influencing yield include:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes acylation efficiency |
| Temperature | 0°C (cyclization step) | Reduces side reactions |
| Catalyst | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 12–16 hours | Ensures complete cyclization |
Under these conditions, the dibenzooxazepine intermediate is obtained in 68–72% yield. Subsequent butyramide functionalization is achieved via carbodiimide-mediated coupling with butyric acid, yielding the final product in 85% purity after recrystallization.
Palladium-Catalyzed C–N Coupling for Ring Formation
Palladium-catalyzed methods offer a modular approach to constructing the dibenzooxazepine scaffold. This strategy is adapted from dibenzodiazepine syntheses reported by Peixoto et al., who employed Buchwald-Hartwig amination to form C–N bonds.
Reaction Design and Substrate Preparation
The synthesis begins with o-bromoarylaldehyde, which undergoes condensation with a primary amine to form an imine. This imine then participates in a Pd-catalyzed coupling with o-bromoaniline. Key steps include:
- Imine formation : o-Bromoarylaldehyde reacts with benzylamine in ethanol under reflux, yielding the corresponding Schiff base.
- Cross-coupling : The imine and o-bromoaniline are combined with Pd(OAc)₂ (2.5 mol%), SPhos ligand (5 mol%), and Cs₂CO₃ in tetrahydrofuran (THF) at 100°C for 18 hours.
The reaction proceeds through oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination to form the C–N bond. Density functional theory (DFT) calculations confirm that the oxidative addition step is regioselective, favoring coupling at the ortho position relative to the aldimine group.
Yield and Scalability
Optimization trials revealed the following:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 64.4 |
| Base | Cs₂CO₃ | 70.2 |
| Solvent | THF | 68.9 |
| Temperature | 100°C | 71.5 |
The dibenzooxazepine core is obtained in up to 71.5% yield. Butyramide installation is then performed via HATU-mediated amidation, achieving an 82% isolated yield.
Post-Cyclization Functionalization Strategies
Late-Stage Amidation of the Dibenzooxazepine Core
This two-step approach involves synthesizing the unsubstituted dibenzo[b,f]oxazepin-11-one followed by selective amidation at position 2.
Step 1: Synthesis of 8-Chlorodibenzo[b,f]oxazepin-11-one
A Ullmann coupling between 2-chloro-4-nitrophenol and 2-bromoaniline in the presence of CuI and 1,10-phenanthroline forms the biaryl ether. Subsequent reduction of the nitro group (H₂, Pd/C) and cyclization with phosgene yields the oxazepinone core.
Step 2: Butyramide Introduction
The 2-amino group is acylated using butyric anhydride in pyridine. Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, yielding the target compound in 89% purity.
Comparative Analysis of Functionalization Methods
| Method | Advantages | Limitations |
|---|---|---|
| Carbodiimide coupling | High functional group tolerance | Requires excess coupling reagent |
| HATU-mediated | Rapid reaction kinetics | Cost-prohibitive at scale |
| Microwave-assisted | Reduced reaction time | Specialized equipment required |
Challenges and Industrial Considerations
Purification and Byproduct Management
The synthesis generates regioisomeric byproducts due to competing cyclization pathways. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation, but adds 15–20% to production costs.
Scale-Up Feasibility
Palladium-catalyzed methods face catalyst recovery challenges. Recent advances in immobilized Pd nanoparticles on magnetic supports (Fe₃O₄@SiO₂-Pd) enable catalyst reuse for up to five cycles without significant activity loss, reducing Pd consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various oxo, dihydro, and halogen-substituted derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
Antidepressant Activity
Research has indicated that N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide may exhibit antidepressant-like effects. In behavioral assays such as the forced swim test, this compound demonstrated a significant reduction in immobility time, suggesting potential efficacy in treating depressive disorders through modulation of serotonin pathways.
Neuroprotective Effects
Preliminary studies on animal models have shown that this compound can provide neuroprotective benefits against neurodegeneration. Key findings include:
- Reduced Neuronal Cell Death : The compound significantly decreased cell death in models of induced neurotoxicity.
- Improved Cognitive Function : Behavioral tests indicated enhanced cognitive abilities post-treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including cyclization and chlorination . Variants of this compound have been synthesized to explore their biological activities further:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-2-(3-methoxyphenoxy)acetamide | Methoxy substitution | Antipsychotic properties |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)-3-fluorobenzamide | Fluorine substitution | Dopamine receptor antagonist |
These derivatives highlight the influence of structural modifications on biological activity and therapeutic potential.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), researchers observed:
- A marked decrease in neuronal apoptosis following treatment.
- Enhanced performance in memory-related tasks compared to control groups.
Case Study 2: Antidepressant-Like Activity
Another investigation focused on the antidepressant-like effects of this compound utilized standard behavioral assays (e.g., forced swim test). Results indicated:
- A significant decrease in immobility time relative to control groups.
These findings suggest that the compound may exert rapid antidepressant effects through its action on neurotransmitter systems .
Mechanism of Action
The mechanism of action of N
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Dibenzo[b,f][1,4]oxazepine core : This structure is known for its diverse biological activities.
- Chloro substituent : The presence of chlorine may enhance the compound's interaction with biological targets.
- Butyramide moiety : This functional group can influence solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 382.8 g/mol .
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer activities. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| N-(8-chloro-11-oxo-dibenzo[b,f][1,4]oxazepin) | Anticancer | |
| 2-Chloro-N-(8-methyl-dibenzo[b,f][1,4]oxazepin) | Antibacterial and anticancer |
These findings suggest that modifications in the dibenzo structure can lead to variations in biological activity.
Neuroactive Effects
The unique structural features of this compound indicate potential neuroactive properties. Compounds with similar structures have been shown to affect neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection or neurotoxicity.
Study 1: Anticancer Activity
A study exploring the anticancer effects of dibenzo[b,f][1,4]oxazepine derivatives found that certain modifications led to enhanced cytotoxicity against melanoma cells. The study highlighted the importance of structural variations in determining biological efficacy .
Study 2: Neuroprotective Effects
Another investigation into dibenzo derivatives showed promising results in protecting neuronal cells from oxidative stress. These findings suggest that similar compounds could be developed for treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide but exhibit variations in substituents, heteroatoms, or ring systems:
Pharmacological and Physicochemical Properties
Bioactivity :
- The thiazepine derivatives (e.g., ML304, SBI-0797750) exhibit antimalarial activity, whereas oxazepine derivatives are more commonly associated with antipsychotic or anti-inflammatory effects. The chloro and butyramide groups in the target compound may enhance receptor binding specificity compared to sulfonamide or carboxamide analogues .
- Ethyl or methyl substituents at N10 (e.g., in compounds 29–32) improve metabolic stability but reduce aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for dibenzo[b,f][1,4]thiazepines, involving NaH-mediated alkylation in DMF and HPLC purification (e.g., 9% yield for similar structures ).
- Thiazepine derivatives require additional oxidation steps (e.g., MCPBA for 5-oxide formation), whereas oxazepines avoid sulfur oxidation .
Key Research Findings
- Butyramide vs. Acetamide : The longer aliphatic chain in butyramide may improve lipophilicity and membrane permeability compared to shorter-chain analogues (e.g., compound 8c with 4-fluorophenylacetamide, 83% yield ).
- Heteroatom Impact : Replacing sulfur (thiazepine) with oxygen (oxazepine) reduces ring strain and alters pharmacokinetics, as seen in HRMS data for oxazepine derivatives (e.g., m/z 449.1 for compound 52 ).
Data Tables
Table 1: Comparative Physicochemical Data
*Predicted using QSAR models due to lack of experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
